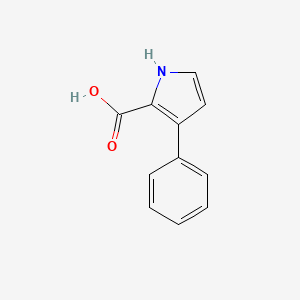![molecular formula C13H13ClF3N5O B2595737 N-{[3-Chlor-5-(trifluormethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamid CAS No. 2058442-91-2](/img/structure/B2595737.png)
N-{[3-Chlor-5-(trifluormethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, a triazole ring, and a propanamide moiety. Its unique structure imparts significant chemical stability and reactivity, making it valuable in medicinal chemistry and agrochemical research.
Wissenschaftliche Forschungsanwendungen
Diese Anwendungen unterstreichen die Vielseitigkeit dieser Verbindung, die von der Grundlagenforschung (Quantenmechanik) bis hin zu praktischen Lösungen (Landwirtschaft, Medizin und Energie) reicht. Denken Sie daran, dass weitere experimentelle Validierungen und rechnerische Studien notwendig sind, um sein Potenzial voll auszuschöpfen . Wenn Sie weitere Informationen zu einer bestimmten Anwendung benötigen, zögern Sie bitte nicht zu fragen!
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.
Attachment of the Triazole Ring: The pyridine intermediate undergoes a nucleophilic substitution reaction with 1H-1,2,4-triazole under basic conditions to form the triazole-pyridine intermediate.
Formation of the Propanamide Moiety: The final step involves the reaction of the triazole-pyridine intermediate with 2-methyl-2-bromo-propanamide in the presence of a base to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, potentially converting the chlorine substituent to a hydrogen atom.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorine and trifluoromethyl positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with modified triazole rings.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine or trifluoromethyl groups.
Chemistry:
Catalysis: The compound serves as a ligand in transition metal-catalyzed reactions, enhancing reaction rates and selectivity.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biology:
Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, making it valuable in biochemical studies.
Protein Binding: It is used in studies involving protein-ligand interactions.
Medicine:
Drug Development: The compound is a key intermediate in the synthesis of pharmaceuticals, particularly antifungal and antibacterial agents.
Therapeutic Research: It is investigated for its potential therapeutic effects in various diseases.
Industry:
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its potent biological activity.
Polymer Chemistry: It is employed in the synthesis of polymers with specific functional properties.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to the active site of the target molecule, inhibiting its function or altering its activity. The presence of the triazole and pyridine rings facilitates strong binding interactions, while the trifluoromethyl group enhances the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
- **N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide
- **N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)butanamide
Comparison:
Structural Differences: The primary difference lies in the length and substitution of the alkyl chain attached to the triazole ring.
Chemical Properties: These structural variations can influence the compound’s solubility, reactivity, and biological activity.
Unique Features: N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties not found in closely related compounds.
This detailed overview provides a comprehensive understanding of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide, highlighting its synthesis, reactivity, applications, and unique characteristics
Eigenschaften
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-methyl-2-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N5O/c1-12(2,22-7-18-6-21-22)11(23)20-5-10-9(14)3-8(4-19-10)13(15,16)17/h3-4,6-7H,5H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYYMZREYCMGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2595660.png)
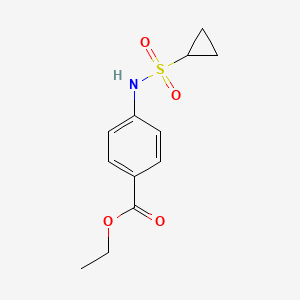
![(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2595662.png)
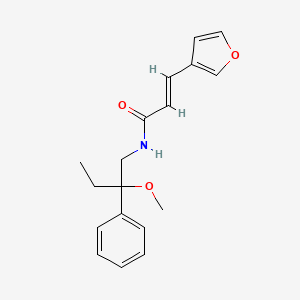
![[(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride](/img/structure/B2595664.png)
![3-benzyl-4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2595665.png)
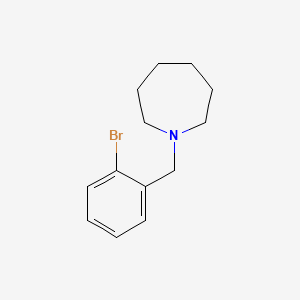
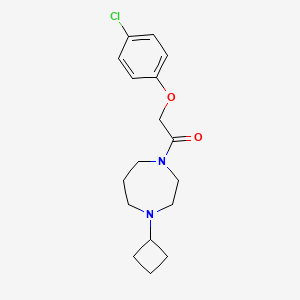
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2595671.png)
![2-[2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2595674.png)

